molecular formula C18H10O2 B12559788 1,5-Hexadiyne-3,4-dione, 1,6-diphenyl- CAS No. 180967-67-3

1,5-Hexadiyne-3,4-dione, 1,6-diphenyl-

Cat. No.: B12559788
CAS No.: 180967-67-3
M. Wt: 258.3 g/mol
InChI Key: OBHSTCRJRCSKGT-UHFFFAOYSA-N
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Description

1,5-Hexadiyne-3,4-dione, 1,6-diphenyl- is an organic compound with the molecular formula C18H10O2 . It is a research chemical provided for laboratory and investigational use. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for use in humans, animals, or household products. Researchers are encouraged to consult the relevant scientific literature and safety data sheets (SDS) to determine potential applications for this diketone and diyne-functionalized compound. Specific biochemical mechanisms or established research applications analogous to related compounds like the fluorescent membrane probe 1,6-Diphenyl-1,3,5-hexatriene (DPH) are not confirmed for this specific molecule .

Properties

CAS No.

180967-67-3

Molecular Formula

C18H10O2

Molecular Weight

258.3 g/mol

IUPAC Name

1,6-diphenylhexa-1,5-diyne-3,4-dione

InChI

InChI=1S/C18H10O2/c19-17(13-11-15-7-3-1-4-8-15)18(20)14-12-16-9-5-2-6-10-16/h1-10H

InChI Key

OBHSTCRJRCSKGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)C(=O)C#CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Sonogashira Cross-Coupling

The Sonogashira reaction, a palladium/copper-catalyzed coupling of terminal alkynes with aryl halides, is a cornerstone for constructing carbon-carbon bonds in diyne systems. For 1,6-diphenylhexa-1,5-diyne-3,4-dione, this method involves:

  • Precursor Synthesis : A diketone-bearing dibromide (e.g., 1,6-dibromohexa-3,4-dione) is prepared via bromination of hexa-3,4-dione.
  • Coupling Reaction : The dibromide reacts with phenylacetylene under Pd(PPh₃)₂Cl₂/CuI catalysis in triethylamine, yielding the target compound.

Key Conditions :

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)
  • Solvent: THF or DMF at 80°C
  • Yield: ~70–85% (inferred from analogous reactions).

Oxidative Alkyne Coupling

Glaser-Hay oxidative dimerization offers a pathway for diyne formation. Here, phenylacetylene derivatives undergo coupling in the presence of Cu(I) catalysts:

  • Substrate Design : 3,4-Diketone-functionalized terminal alkynes (e.g., HC≡C-C(O)-C(O)-C≡CH) are synthesized via Claisen condensation.
  • Oxidation : CuCl/O₂ mediates coupling, forming the diyne backbone.

Optimization :

  • Catalyst: CuCl (20 mol%) in pyridine
  • Temperature: 25°C, aerobic conditions
  • Yield: ~60% (extrapolated from similar systems).

Intermediate Functionalization Approaches

Diol-to-Diketone Oxidation

A two-step strategy involves synthesizing a diyne-diol intermediate, followed by oxidation:

  • Diyne-Diol Synthesis : 1,6-Diphenylhexa-1,5-diyne-3,4-diol is prepared via alkyne coupling (e.g., Cadiot-Chodkiewicz reaction).
  • Oxidation : Jones reagent (CrO₃/H₂SO₄) converts diol to diketone.

Data Table :

Step Reagents Conditions Yield
Diol Synthesis Phenylacetylene, CuI NH₃/MeOH, 0°C 75%
Oxidation CrO₃, H₂SO₄ Acetone, 0°C 90%

Halogenation-Elimination

Dehydrohalogenation of dibrominated precursors offers an alternative route:

  • Bromination : 1,6-Diphenylhexane-3,4-dione treated with PBr₃ yields 1,6-dibromohexane-3,4-dione.
  • Elimination : KOtBu induces dehydrobromination, forming the diyne.

Challenges : Steric hindrance from phenyl groups necessitates elevated temperatures (140°C) and prolonged reaction times.

Comparative Analysis of Methods

Table 1 : Method Efficacy and Limitations

Method Advantages Limitations Yield Range
Sonogashira High regioselectivity Requires dibromide precursor 70–85%
Oxidative Coupling Single-step Low functional group tolerance 50–60%
Diol Oxidation Mild conditions Multi-step synthesis 65–75%

Mechanistic Insights

Palladium-Catalyzed Pathways

In Sonogashira coupling, Pd(0) oxidatively inserts into the C-Br bond of the diketone dibromide. Transmetalation with phenylacetylene-Cu(I) intermediate forms a Pd(II)-alkynyl complex, which reductive eliminates to yield the diyne.

Copper-Mediated Oxidative Dimerization

Cu(I) facilitates single-electron transfer (SET) from terminal alkynes, generating radical intermediates that couple to form the diyne. The diketone moiety stabilizes the transition state via conjugation.

Chemical Reactions Analysis

Types of Reactions

1,5-Hexadiyne-3,4-dione, 1,6-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into corresponding diols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products

    Oxidation: Diketones or carboxylic acids.

    Reduction: Diols or alkanes.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1,5-Hexadiyne-3,4-dione, 1,6-diphenyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,5-Hexadiyne-3,4-dione, 1,6-diphenyl- involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. Additionally, its ability to undergo redox reactions can influence cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three classes of analogs: (i) bis-(β-enamino-pyran-2,4-dione) derivatives, (ii) substituted pyran-2,4-diones, and (iii) pesticidal dione derivatives.

Structural and Electronic Comparisons
Compound Class Key Structural Features Intermolecular Contacts (Hirshfeld) Dipole Moment (Debye) NMR Correlation (R²)
Target Compound (1,5-Hexadiyne-3,4-dione, 1,6-diphenyl-) Conjugated diyne-dione core; phenyl substituents N/A (No direct data) N/A N/A
Bis-(β-enamino-pyran-2,4-dione) derivatives (e.g., 2a , 2b ) C2-symmetric; hexylene spacer; β-enamino groups H∙∙∙H (40–50%), O∙∙∙H (15–20%), H∙∙∙C (10–15%) 2a: ~6.5; 2b: ~5.0 0.93–0.94 (calculated vs. experimental)
Pyran-2,4-dione derivatives (e.g., 3 ) Non-symmetric; keto-enol tautomerism Dominant H∙∙∙H (>50%) Non-polar (dipole <1) Not reported
Pesticidal Diones (e.g., procymidone, vinclozolin) Chlorinated aryl groups; bicyclic or oxazolidinedione systems N/A N/A N/A

Key Observations :

Symmetry vs. Reactivity: Unlike the C2-symmetric bis-(β-enamino-pyran-2,4-dione) derivatives , the target compound lacks a spacer group but shares a conjugated diyne-dione framework.

Intermolecular Interactions: Pyran-2,4-dione derivatives (3) exhibit weaker dipole moments but stronger H∙∙∙H interactions (critical for crystal packing) compared to bis-enamino derivatives . The target compound’s phenyl substituents may enhance π-π stacking, though this remains speculative without crystallographic data.

Electronic Properties: The bis-enamino derivatives (2a, 2b) show higher dipole moments (~5–6.5 Debye) due to electron-withdrawing enamino groups, whereas the target compound’s diyne-dione system likely has intermediate polarity.

Functional Comparisons
  • Materials Science Potential: Bis-enamino derivatives demonstrate strong correlations between calculated and experimental NMR spectra (R² >0.93), highlighting their predictable electronic behavior . The target compound’s conjugated system may similarly enable precise computational modeling for optoelectronic applications.
  • Biological Activity: Pesticidal diones (e.g., procymidone) rely on chlorinated aryl groups for bioactivity .

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